molecular formula C21H16N2OS B2753888 (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 477504-28-2

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2753888
CAS No.: 477504-28-2
M. Wt: 344.43
InChI Key: FOYYMTMFKLLJIR-LOINWKKQSA-N
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Description

This compound is a derivative of naphtho[2,1-d]thiazol, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). It has a double bond (indicated by the “E” in the name), a methylnaphtho[2,1-d]thiazol group, and a cinnamamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Fungicidal Activity

The research into isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives has demonstrated significant fungicidal activities. For example, one study found that specific compounds exhibited high fungicidal activity against Pseudoperonspera cubensis with potential for plant innate immunity stimulation activity, suggesting a dual role in fungicidal action and systemic acquired resistance stimulation in agricultural contexts (Lai Chen et al., 2019).

Antimicrobial and Antioxidant Agents

Cinnamyl compounds derived from methoxylated phenylpropenes showed promising antibacterial and antifungal activities against various pathogens. These findings highlight the potential of thiazole-based Schiff bases as potent antimicrobial and antioxidant agents (U. Sharma et al., 2013).

Mechanism of Action

Properties

IUPAC Name

(E)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-23-18-13-12-16-9-5-6-10-17(16)20(18)25-21(23)22-19(24)14-11-15-7-3-2-4-8-15/h2-14H,1H3/b14-11+,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYYMTMFKLLJIR-XQSDEATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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